molecular formula C16H11F3N4O B504113 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide CAS No. 400078-66-2

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide

Katalognummer: B504113
CAS-Nummer: 400078-66-2
Molekulargewicht: 332.28g/mol
InChI-Schlüssel: VCIRUEDRQACROX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1H-Pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, primarily due to its structural features as a nicotinamide derivative incorporating a pyrazole moiety. The core pyrazole structure is a privileged scaffold in pharmacology, known to be associated with a wide spectrum of biological activities . Researchers investigate such compounds for their potential to interact with key biological targets. Specifically, analogues containing the pyrazolyl-nicotinamide structure have been identified as potent inhibitors of various kinases . For instance, closely related compounds have been designed and evaluated as high-affinity inhibitors of the Colony Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase receptor that is critically involved in the survival and proliferation of microglia and macrophages . Inhibiting CSF-1R is a prominent strategy in pre-clinical research for targeting tumor-associated macrophages in oncology and modulating neuroinflammation in models of neurodegenerative disease . Furthermore, structural motifs combining a pyrazole ring with a trifluoromethylphenyl group are frequently explored in developing novel anticancer agents . The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making it a common feature in kinase inhibitor design . As such, this compound serves as a valuable chemical tool for researchers studying kinase signaling pathways and for the synthesis of new derivatives to screen for inhibitory activity against a range of therapeutic targets in cellular and biochemical assays.

Eigenschaften

IUPAC Name

6-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)12-3-1-4-13(9-12)22-15(24)11-5-6-14(20-10-11)23-8-2-7-21-23/h1-10H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIRUEDRQACROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Trifluoromethyl Group Introduction via Zinc-Mediated Reactions

A key step involves introducing the trifluoromethyl group onto the aromatic ring. One method employs zinc powder and trimethylchlorosilane in N,N-dimethylformamide (DMF) under nitrogen protection .

Reaction Conditions :

ComponentQuantity/Details
Zinc powder1.5 mol
Trimethylchlorosilane0.005 mol
1,1,1-Trifluoro-4-alkoxy-3-butene-2-one1 mol
Chloroacetonitrile1.1 mol
Temperature60°C → Reflux
Yield44% (2-chloro-4-trifluoromethylpyridine intermediate)

This method activates the zinc-silicon system to facilitate trifluoromethylation. A modified approach using phosphorus pentachloride improved yields to 61.5% by optimizing the workup procedure .

Pyrazole Ring Formation and Coupling

The pyrazole ring is synthesized via cyclization reactions. A common route involves condensing 2-chloro-3-cyanopyridine with substituted pyrazole derivatives .

Synthetic Workflow :

  • Pyrazole Synthesis :

    • React 4-bromopyrazole or 3,5-dimethylpyrazole with hydrazines (e.g., substituted phenylhydrazines) to form pyrazole intermediates.

    • Example: 4-bromo-1H-pyrazole reacts with ethylhydrazine to yield pyrazole derivatives .

  • Coupling to Nicotinamide :

    • Displace the chloride in 2-chloro-3-cyanopyridine with a pyrazole group using a base (e.g., triethylamine).

    • Hydrolyze the nitrile to a carboxylic acid and convert it to an amide via coupling agents (e.g., HATU).

Key Data :

IntermediateReactantYield (%)
2-(4-Bromo-1H-pyrazol-1-yl)nicotinamide4-Bromopyrazole + 2-chloro-3-cyanopyridine70–85
N-(3-(Trifluoromethyl)phenyl)nicotinamideTrifluoromethylphenylamine + Nicotinoyl chloride55–68

Microwave-Assisted Pyrazole Synthesis

Modern methods leverage microwave irradiation to accelerate pyrazole formation. For example, condensing hydrazines with β-keto esters under microwave conditions yields pyrazoles efficiently .

Advantages :

  • Reduced Reaction Time : 10–30 minutes vs. hours in traditional methods.

  • Higher Yields : Up to 90% for pyrazole derivatives.

Example Reaction :

ComponentQuantity/Details
3-Oxo-3-phenylpropanenitrile1 eq
Aldehyde1 eq (e.g., 4-chlorobenzaldehyde)
CatalystFe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂
Temperature80–120°C (microwave)
Yield68–90%

Trifluoromethyl Phenyl Group Assembly

The trifluoromethylphenyl group is typically synthesized via electrophilic trifluoromethylation. One approach uses trifluoromethyl copper reagents with bromoarenes.

Reaction Pathway :

  • Bromination : Introduce a bromine atom to the phenyl ring.

  • Trifluoromethylation : Replace bromine with a trifluoromethyl group using CuCF₃ or analogous reagents.

Challenges :

  • Low Selectivity : Competing side reactions (e.g., hydrodefluorination).

  • Alternative : Use trifluoromethylating agents like CF₃I in the presence of Pd catalysts.

Final Amide Bond Formation

The nicotinamide moiety is formed via amide coupling. Common reagents include HATU, EDCI, or DCC .

Optimized Protocol :

StepReagents/ConditionsYield (%)
Nicotinoyl Chloride FormationNicotinic acid + SOCl₂ (reflux, 2h)85–90
Amide Coupling3-(Trifluoromethyl)phenylamine + HATU (DMF, RT, 12h)70–75

Purification and Characterization

Crude products are purified via:

  • Column Chromatography : Silica gel (hexane/EtOAc).

  • Recrystallization : Ethyl acetate/petroleum ether.

Spectral Data :

TechniqueKey Peaks
¹H NMR δ 8.5–7.2 (aromatic), 4.2 (NH)
¹³C NMR δ 165–160 (C=O), 125–115 (CF₃)
HRMS [M + H]⁺: 332.28 (C₁₆H₁₁F₃N₄O)

Comparative Analysis of Methods

MethodAdvantagesLimitations
Zinc-Mediated CF₃ IntroductionHigh Yield (61.5%)Requires Anhydrous Conditions
Microwave-Assisted PyrazoleFast, High YieldLimited Scalability
HATU CouplingMild ConditionsExpensive Reagents

Analyse Chemischer Reaktionen

Types of Reactions

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group and other substituents can be replaced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Characteristics:

  • IUPAC Name : 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
  • Molecular Formula : C16H11F3N4O
  • Molecular Weight : 332.28 g/mol

The compound features a pyrazole ring, a trifluoromethyl group, and a nicotinamide moiety, which contribute to its unique chemical properties and biological activities.

Chemistry

This compound serves as a valuable building block in synthetic chemistry. It is utilized to create more complex molecules through various reactions, including:

  • Oxidation : The compound can be oxidized to form oxides.
  • Reduction : Reduction reactions modify functional groups.
  • Substitution : The trifluoromethyl group can be replaced under specific conditions, leading to diverse derivatives.

Biology

The biological activities of this compound have been extensively studied, revealing potential applications in enzyme inhibition and receptor binding. Some notable findings include:

  • Anti-inflammatory Effects : Compounds containing pyrazole rings have shown the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.
  • Anticancer Activity : Derivatives exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), indicating potential as anticancer agents .

Medicine

In medicinal chemistry, the compound is explored for its therapeutic effects:

  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes that are critical for disease progression.
  • Drug Development : Its unique structure allows for the development of new drugs targeting various diseases, particularly those associated with inflammation and cancer .

Case Study 1: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity. For instance, one derivative inhibited Pseudomonas aeruginosa growth at concentrations as low as 0.016 mM, showcasing its potential in combating antibiotic-resistant bacteria .

ActivityIC50 ValueCell Line/ModelReference
TNF-alpha Inhibition0.283 mMLPS-stimulated whole blood
Cytotoxicity (HepG2)54.25%Liver cancer model
Cytotoxicity (HeLa)38.44%Cervical cancer model

Case Study 2: Structure–Activity Relationship

A study focused on optimizing the structure of related compounds revealed that variations in the N-phenyl ring significantly affected potency and efficacy. The findings indicated that specific substitutions could enhance biological activity without compromising safety profiles .

Wirkmechanismus

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrazole ring and nicotinamide moiety contribute to its overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • 6-Phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Biologische Aktivität

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H10_{10}F3_{3}N5_{5}O
  • Molecular Weight : 307.25 g/mol

The presence of the pyrazole ring and trifluoromethyl group contributes to its unique properties and biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Compounds containing pyrazole rings have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
  • Anticancer Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), suggesting potential as anticancer agents .

Biological Activity Data

Activity IC50 Value Cell Line/Model Reference
TNF-alpha Inhibition0.283 mMLPS-stimulated whole blood
Cytotoxicity54.25%HepG2 (liver cancer)
Cytotoxicity38.44%HeLa (cervical cancer)
Anti-inflammatorySignificantBV-2 cells (microglial inflammation)

Case Studies

  • Anti-inflammatory Study : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in microglial cells. The results showed a significant reduction in the release of TNF-alpha and IL-6, indicating its potential for treating neuroinflammatory conditions .
  • Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of various derivatives on cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential with reduced side effects .
  • In Vivo Evaluation : Animal models were used to assess the anti-inflammatory properties of related compounds. Results demonstrated a dose-dependent inhibition of inflammatory markers in serum, supporting the in vitro findings and suggesting broader applicability in clinical settings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.